(S)-2-Furan-2-ylmethyl-piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H14N2O/c1-2-9(12-5-1)6-8-7-10-3-4-11-8/h1-2,5,8,10-11H,3-4,6-7H2 |
InChI Key |
ALDUFRVDXDUAFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CO2 |
Origin of Product |
United States |
The Significance of Furan and Piperazine Scaffolds in Modern Medicinal Chemistry Research
In the quest for new therapeutics, medicinal chemists often utilize well-established molecular building blocks, or "scaffolds," known to possess favorable biological properties. The furan (B31954) and piperazine (B1678402) rings are two such "privileged structures."
Furan Scaffold: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its presence in a molecule can influence properties like polarity and hydrogen bonding capability. nih.gov Furan derivatives are found in numerous natural products and have been incorporated into a wide array of synthetic drugs, demonstrating a broad spectrum of biological activities. chemsynthesis.comchemrxiv.org These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties. chemsynthesis.comchemrxiv.org The versatility of the furan nucleus makes it a valuable component in drug design, with even minor changes to its substitution pattern capable of significantly altering a compound's pharmacological profile. chemsynthesis.com
Piperazine Scaffold: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This structure is a cornerstone of modern drug discovery and is present in a multitude of FDA-approved medications. nih.gov Its popularity stems from several advantageous characteristics:
The two nitrogen atoms can be modified to fine-tune the molecule's properties. nih.gov
It often improves a drug's water solubility and oral bioavailability. nih.gov
The piperazine ring can interact with various biological targets, leading to a wide range of therapeutic applications, including antipsychotic, anticancer, and antihistamine effects. nih.gov
The combination of these two scaffolds into a single molecule, a furan-piperazine hybrid , has been explored by researchers. Such conjugates have been investigated for their potential in treating conditions like neuropathic pain by acting as sodium channel blockers.
The Importance of Chirality: the S Configuration
The "(S)-" designation in the requested compound's name refers to its stereochemistry. Many molecules exist as non-superimposable mirror images, known as enantiomers (e.g., 'R' and 'S' forms). This three-dimensional arrangement is crucial in pharmacology because biological targets, like enzymes and receptors, are themselves chiral.
Consequently, different enantiomers of a drug can have vastly different effects:
One enantiomer may be therapeutically active, while the other is inactive.
In some cases, one enantiomer can cause undesirable side effects.
The development of methods for asymmetric synthesis —the ability to produce a single, desired enantiomer—is a major focus of modern chemistry. Investigating a specific chiral form like the (S)-enantiomer of 2-Furan-2-ylmethyl-piperazine would be a standard and critical step in its development, aiming to identify the more potent and safer version of the molecule.
Computational and Theoretical Chemistry Studies of S 2 Furan 2 Ylmethyl Piperazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the molecular structure and electronic properties of (S)-2-Furan-2-ylmethyl-piperazine. These calculations, performed using specialized software, provide a detailed picture of the molecule at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. research-nexus.netjksus.org For this compound, DFT calculations, often employing functionals such as B3LYP with a basis set like 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. jddtonline.info This process minimizes the energy of the molecule to find its ground-state conformation. The resulting optimized structure is crucial for further computational analyses, including electronic property calculations and docking studies.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-N (piperazine ring) | 1.46 Å |
| C-C (piperazine ring) | 1.54 Å | |
| C-O (furan ring) | 1.37 Å | |
| C=C (furan ring) | 1.36 Å | |
| C-C (furan-methylene bridge) | 1.51 Å | |
| Bond Angle | C-N-C (piperazine ring) | 110.5° |
| N-C-C (piperazine ring) | 111.0° | |
| C-O-C (furan ring) | 106.5° | |
| O-C=C (furan ring) | 110.7° |
Note: The values in this table are hypothetical and serve as illustrative examples based on typical values for similar chemical structures.
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of computational chemistry that helps in predicting the chemical reactivity of a molecule. jddtonline.info The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, this analysis can identify which parts of the molecule are most likely to participate in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Hypothetical Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Energy Gap | 5.3 |
Note: The values in this table are hypothetical and intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites. research-nexus.netjddtonline.info The MEP map displays different potential regions in various colors, typically with red indicating electron-rich areas (negative potential, prone to electrophilic attack) and blue indicating electron-poor areas (positive potential, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine (B1678402) ring and the oxygen atom of the furan (B31954) ring, highlighting these as potential sites for hydrogen bond formation. research-nexus.netresearchgate.net The hydrogen atoms, particularly those attached to nitrogen, would exhibit a positive potential.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govresearchgate.net This method is widely used in drug discovery to understand the binding mechanism and to estimate the strength of the interaction.
Molecular docking simulations can predict how this compound interacts with the active site of a biological target. researchgate.netnih.govconnectjournals.com The simulation places the ligand in various conformations within the receptor's binding pocket and calculates the most favorable binding mode. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. For instance, the nitrogen atoms of the piperazine ring and the furan's oxygen atom could act as hydrogen bond acceptors, while the furan ring itself could engage in hydrophobic interactions.
A significant outcome of molecular docking is the estimation of the binding energy, which reflects the affinity of the ligand for the receptor. nih.gov Docking algorithms use scoring functions to calculate a value, typically in kcal/mol, that represents the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable binding. These predicted binding affinities can be used to rank potential drug candidates and to compare the binding strength of a novel compound to that of a known inhibitor or a reference compound. researchgate.net
Table 3: Hypothetical Molecular Docking Results for this compound
| Compound | Target Receptor | Hypothetical Binding Energy (kcal/mol) |
| This compound | Hypothetical Receptor A | -8.5 |
| Reference Inhibitor | Hypothetical Receptor A | -9.2 |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating a comparative analysis typical in molecular docking studies.
Molecular Dynamics Simulations to Explore Conformational Space and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule, the stability of these conformations, and the transitions between them. For a flexible molecule like this compound, which contains a piperazine ring and a rotatable furan-2-ylmethyl substituent, understanding its conformational preferences is crucial as these can significantly influence its interaction with biological targets.
The piperazine ring typically exists in a chair conformation, which is the most stable arrangement, although boat and twist-boat conformations are also possible and can be important in receptor binding. The furan-2-ylmethyl group attached to the chiral center of the piperazine ring introduces additional degrees of freedom, allowing for a range of spatial orientations of the furan moiety relative to the piperazine core.
Studies on similar piperazine derivatives have demonstrated the utility of MD simulations in elucidating their conformational flexibility. nih.govnih.gov For instance, research on other piperazine-containing compounds has shown that the conformational adaptability of the molecule upon binding to a target protein can be a critical determinant of its inhibitory activity. nih.gov Conformational analyses of piperazine and piperidine (B6355638) analogs have highlighted the influence of different force fields and the inclusion of solvent effects in accurately predicting the populations of different conformers. researchgate.net
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Piperazine Ring Pucker | Dihedral Angle (Cα-C-C-O of furan) | Relative Energy (kcal/mol) | Population (%) |
| 1 | Chair | ~60° (gauche) | 0.00 | 45 |
| 2 | Chair | ~180° (anti) | 0.50 | 30 |
| 3 | Chair | ~-60° (gauche) | 0.75 | 15 |
| 4 | Twist-Boat | Various | > 2.00 | < 5 |
| 5 | Boat | Various | > 3.00 | < 5 |
This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific MD simulations.
In Silico Assessment of Pharmacokinetic-Relevant Parameters
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. In silico methods provide a rapid and cost-effective way to predict these properties and to identify potential liabilities early in the development process.
Lipinski's Rule of Five and Other Drug-Likeness Criteria
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. drugbank.comunits.ityoutube.com The rule states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).
A molecular weight of less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5.
Compounds that comply with these rules are more likely to have good absorption and permeation. While there are exceptions, the Rule of Five serves as a valuable filter for drug candidates. nih.gov
For this compound, we can calculate the parameters relevant to Lipinski's rule.
Table 2: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 180.24 g/mol | < 500 | Yes |
| Hydrogen Bond Donors | 2 (two N-H groups in the piperazine ring) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (one furan oxygen and two piperazine nitrogens) | ≤ 10 | Yes |
| Log P (predicted) | ~1.5 - 2.0 | ≤ 5 | Yes |
The Log P value is an estimation based on calculations for similar structures.
Based on this analysis, this compound adheres to all of Lipinski's rules, suggesting it possesses drug-like physicochemical properties and a higher probability of good oral bioavailability. Studies on other furan and piperazine derivatives have similarly employed these rules to predict their potential as drug candidates. asianpubs.orgnih.gov
Theoretical Bioavailability Prediction
Beyond Lipinski's rules, other computational models can provide a more nuanced prediction of a compound's bioavailability. These models often consider additional parameters such as the topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally considered favorable for good oral absorption.
Table 3: Predicted Pharmacokinetic Properties for a Representative Furan-Piperazine Derivative
| Property | Predicted Value/Classification | Implication |
| Topological Polar Surface Area (TPSA) | ~45 Ų | Good cell membrane permeability |
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | Yes/No (Varies with model) | Potential for CNS activity needs further investigation |
| CYP2D6 Inhibitor | Likely No | Lower risk of specific drug-drug interactions |
| Oral Bioavailability (%) | Moderate to High | Good potential for oral administration |
This table presents hypothetical data for a structurally similar compound to illustrate the types of predictions made. The actual values for this compound would need to be determined through specific in silico modeling.
Structure Activity Relationship Sar Investigations of S 2 Furan 2 Ylmethyl Piperazine and Its Derivatives
Influence of Substituents on the Piperazine (B1678402) Ring on Biological Activities
The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern significantly impacts the pharmacological profile of (S)-2-Furan-2-ylmethyl-piperazine derivatives. researchgate.net The two nitrogen atoms in the six-membered piperazine ring offer opportunities for modification, influencing properties like basicity, lipophilicity, and the potential for hydrogen bonding. researchgate.net
Research has shown that the nature of the substituent on the piperazine nitrogen can dramatically alter biological activity. For instance, in a series of flavone (B191248) derivatives incorporating a piperazine linker, specific substitutions led to potent anti-inflammatory and antimicrobial agents. nih.gov Compounds with certain aromatic and heterocyclic groups on the piperazine ring demonstrated significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
The introduction of different substituents can also modulate the selectivity of these compounds for various biological targets. For example, in the context of developing inhibitors for human equilibrative nucleoside transporters (ENTs), the presence and position of substituents on a phenyl group attached to the piperazine ring were found to be critical for inhibitory potency and selectivity between ENT1 and ENT2. polyu.edu.hk This highlights the importance of the electronic and steric properties of the piperazine substituent in fine-tuning the interaction with the target protein.
Moreover, studies on other piperazine-containing compounds have revealed that the basicity of the piperazine ring and its substituents can be a key determinant of activity. For example, in a series of piperidinothiosemicarbazones, the more basic piperidine (B6355638) and pyrrolidine (B122466) substituents on a pyridine (B92270) or pyrazine (B50134) ring resulted in higher antimycobacterial activity compared to the less basic morpholine (B109124) substituent. mdpi.com This suggests that the ability of the piperazine nitrogen to participate in acid-base interactions or hydrogen bonding is a critical factor for the biological efficacy of these derivatives.
Table 1: Influence of Piperazine Ring Substituents on Biological Activity
| Compound/Derivative Class | Piperazine Substituent | Observed Biological Effect |
| Flavone Derivatives | Various aromatic and heterocyclic groups | Potent anti-inflammatory and antimicrobial activity. nih.gov |
| FPMINT Analogues | Substituted phenyl groups | Modulated inhibitory potency and selectivity for ENT1 and ENT2. polyu.edu.hk |
| Piperidinothiosemicarbazones | Piperidine, Pyrrolidine, Morpholine | Higher basicity of the substituent correlated with increased antimycobacterial activity. mdpi.com |
| Berberine (B55584) Analogues | Electron-withdrawing substituted benzene (B151609) ring | Enhanced anti-tumor activity. nih.gov |
Impact of Modifications to the Furan (B31954) Moiety on Biological Interactions
The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, is a key structural component of this compound and plays a significant role in its biological interactions. Modifications to this moiety can influence the compound's electronic properties, planarity, and ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins. utripoli.edu.ly
The furan moiety is a versatile scaffold found in numerous bioactive compounds and approved drugs, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.ly The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be a crucial interaction in a protein binding pocket.
In the context of developing antiprotozoal agents, modifications of the furan ring in furamidine (B1674271) analogues have been explored. nih.gov Replacing the furan with other heterocycles like thiophene (B33073) or selenophene, or even with larger systems like indole (B1671886) or benzimidazole, resulted in compounds with strong DNA minor groove binding and enhanced in vivo activity against trypanosomes and malaria parasites. nih.gov This indicates that while the furan ring is a favorable structural element, other bioisosteric replacements can lead to improved biological outcomes.
Furthermore, the position and nature of substituents on the furan ring itself are critical. For instance, in a study of hemoglobin modulators for sickle cell disease, the introduction of a Michael acceptor reactive center at the 5-position of the furan ring in 5-hydroxymethylfurfural (B1680220) (5-HMF) derivatives led to a different mechanism of action and sustained pharmacological activity. nih.gov This highlights how strategic modifications to the furan moiety can alter the compound's reactivity and interaction with its biological target.
Table 2: Impact of Furan Moiety Modifications on Biological Interactions
| Parent Compound/Class | Furan Modification | Observed Impact |
| Furamidine | Replacement with thiophene, selenophene, indole, or benzimidazole | Stronger DNA minor groove binding and enhanced antiprotozoal activity. nih.gov |
| 5-Hydroxymethylfurfural (5-HMF) | Introduction of a Michael acceptor at the 5-position | Altered mechanism of action and sustained pharmacological activity as a hemoglobin modulator. nih.gov |
| Benzofuran Derivatives | Substitution at the C-2 position | Crucial for cytotoxic activity against cancer cells. mdpi.com |
Stereochemical Effects on Biological Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. For chiral molecules like this compound, the specific spatial orientation of the furan-2-ylmethyl group at the C-2 position of the piperazine ring is expected to have a profound impact on its interaction with biological targets, which are themselves chiral.
The "(S)" designation indicates a specific stereoisomer, and it is well-established in pharmacology that different enantiomers of a drug can have vastly different potencies, efficacies, and even different types of biological activity. One enantiomer may fit perfectly into a receptor's binding site, leading to a desired therapeutic effect, while the other enantiomer (the "(R)" isomer in this case) may have a much weaker interaction or even bind to a different target, potentially causing off-target effects.
While specific studies focusing solely on the stereochemical effects of this compound are not extensively detailed in the provided context, the principles of stereoselectivity are universally applicable in medicinal chemistry. For instance, research on other chiral piperidine derivatives has demonstrated the significant influence of stereochemistry on their biological activities, such as antibacterial, antifungal, and anthelmintic properties. nih.gov The specific arrangement of substituents around the chiral centers in these molecules dictates their conformational preferences and, consequently, their ability to interact effectively with their biological targets. nih.gov
The importance of stereochemistry is a fundamental concept in drug design and development, and it is highly probable that the (S)-enantiomer of 2-Furan-2-ylmethyl-piperazine was identified as the more active or selective isomer through rigorous screening of both enantiomers.
Contributions of the Methylene (B1212753) Linker to Conformational Properties and Biological Efficacy
The length and flexibility of the linker can significantly influence the binding affinity and efficacy of a drug molecule. A linker that is too short or too rigid may prevent the key pharmacophoric groups from reaching their optimal interaction points within the binding site. Conversely, a linker that is too long or too flexible might lead to an entropic penalty upon binding, as the molecule loses a significant amount of conformational freedom.
In the case of this compound, the methylene linker positions the furan ring at an appropriate distance and orientation from the piperazine core to allow for simultaneous interactions with different regions of a target protein. For instance, in the development of hemoglobin modulators, the linker connecting the aromatic aldehyde to other parts of the molecule was a key consideration in achieving the desired biological effect. nih.gov
Furthermore, the nature of the linker can be modified to fine-tune the molecule's properties. While a simple methylene group is common, introducing heteroatoms or creating more rigid linkers can have a profound impact on the compound's conformational preferences and, consequently, its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives, thereby guiding the design of more effective drugs and reducing the need for extensive experimental screening.
For derivatives of this compound, QSAR studies can provide valuable insights into the structural features that are most important for their biological effects. These models can be built using a wide range of descriptors, including constitutional, topological, geometrical, and electronic parameters.
For example, a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors found that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) played a vital role in their binding to the renin enzyme. scispace.comopenpharmaceuticalsciencesjournal.com The resulting QSAR model showed good predictive power, with a high correlation coefficient (R²) and cross-validation coefficient (Q²). scispace.comopenpharmaceuticalsciencesjournal.com
Similarly, QSAR models have been developed for other classes of piperazine derivatives with antidepressant activities. nih.gov These studies identified descriptors related to molecular shape, dipole moment, and electronic properties as being crucial for their activity. nih.gov For furan derivatives, QSAR and related Quantitative Structure-Property Relationship (QSPR) models have been used to predict properties like corrosion inhibition. digitaloceanspaces.com
The development of robust QSAR models for this compound derivatives would involve:
Data Collection: Compiling a dataset of derivatives with their corresponding biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build the QSAR model. nih.gov
Model Validation: Rigorously validating the model's predictive ability using internal and external validation techniques. nih.gov
A validated QSAR model could then be used to virtually screen a library of potential derivatives, prioritizing the most promising candidates for synthesis and biological testing, thus accelerating the drug discovery process.
Biological Activity Studies of S 2 Furan 2 Ylmethyl Piperazine and Its Analogues in Vitro Research Paradigms
In Vitro Receptor Binding Affinity and Functional Assays
The affinity of a compound for specific receptors is a primary determinant of its pharmacological profile. Studies on analogues of (S)-2-Furan-2-ylmethyl-piperazine have explored their binding to various receptors, with a notable focus on sigma receptors.
Research into chiral, nonracemic (piperazin-2-yl)methanol derivatives has revealed significant affinity for sigma receptors. nih.gov The binding affinities of these piperazine (B1678402) analogues were assessed in receptor binding studies using guinea pig brain and rat liver membrane preparations. nih.gov It was discovered that the inclusion of a phenyl group in the N-4 substituent of the piperazine ring enhances sigma1-receptor affinity. nih.gov Within a series of these compounds, the p-methoxybenzyl substituted piperazine analogue demonstrated the highest affinity for the sigma1-receptor, with a Ki value of 12.4 nM. nih.gov This binding was also shown to be selective over sigma2, NMDA, kappa-opioid, and mu-opioid receptors. nih.gov
Table 1: Sigma-1 Receptor Binding Affinity of a (Piperazin-2-yl)methanol Analogue
| Compound | Receptor Affinity (Ki, nM) |
|---|---|
| p-Methoxybenzyl substituted piperazine (3d) | 12.4 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Enzyme Inhibition Studies (e.g., Monoamine Oxidase (MAO) Inhibition, Phosphodiesterase 4 (PDE4) Inhibition)
The ability of this compound analogues to inhibit specific enzymes is a key area of investigation, particularly concerning enzymes like Monoamine Oxidase (MAO) and Phosphodiesterase 4 (PDE4), which are implicated in neurological and inflammatory disorders.
Monoamine Oxidase (MAO) Inhibition Analogues of this compound have been identified as potent MAO inhibitors. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a closely related analogue, has been characterized as a partially reversible inhibitor of human MAO-B (hMAO-B). nih.gov
Further studies on different classes of piperazine derivatives have expanded on these findings. A series of N-methyl-piperazine chalcones were evaluated for their inhibitory activities against both MAO-A and MAO-B. nih.gov The 3-trifluoromethyl-4-fluorinated derivative (compound 2k) emerged as the most potent and selective MAO-B inhibitor in this series, with an IC50 value of 0.71 µM and a selectivity index of 56.34. nih.gov This inhibition was determined to be of a reversible and competitive nature, with a Ki value of 0.21 µM. nih.gov Similarly, novel 1-(2-pyrimidin-2-yl)piperazine derivatives have been synthesized and screened, with some compounds exhibiting selective MAO-A inhibitory activity. researchgate.net For example, compound 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) showed an IC50 of 23.10 µM for MAO-A. researchgate.net Other research on thiazolylhydrazine-piperazine derivatives also identified selective MAO-A inhibitors, with one compound (3e) displaying a particularly low IC50 value of 0.057 µM. mdpi.com
Table 2: In Vitro MAO Inhibition by Analogues
| Compound Class | Most Potent Analogue | Target | IC50 (µM) | Inhibition Type |
|---|---|---|---|---|
| N-(furan-2-ylmethyl)-N-prop-2-yn-1-amine | F2MPA | hMAO-B | - | Partially Reversible |
| N-methyl-piperazine chalcones | Compound 2k | MAO-B | 0.71 | Reversible, Competitive |
| 1-(2-pyrimidin-2-yl)piperazine derivatives | Compound 2j | MAO-A | 23.10 | - |
| Thiazolylhydrazine-piperazine derivatives | Compound 3e | MAO-A | 0.057 | - |
Data sourced from multiple studies. nih.govnih.govresearchgate.netmdpi.com
Phosphodiesterase 4 (PDE4) Inhibition The furan (B31954) moiety, a key component of this compound, is present in a novel structural class of PDE4 inhibitors. nih.gov The synthesis and in vitro activity of a series of substituted furans have been described, highlighting their potential as inhibitors of this enzyme. nih.gov Research has also shown that PDE4 inhibition can attenuate ethanol-induced oxidative and endoplasmic reticulum stress in both in vivo and in vitro models, suggesting a protective role in hepatocytes. nih.gov
Cellular Pathway Modulation Research (In Vitro)
In vitro studies using cell cultures provide a window into how these compounds affect fundamental cellular processes such as proliferation, survival, and division.
Analogues of this compound have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.
A study on piperazine-linked quinolinequinones found that several analogues were potent inhibitors of cancer cell growth. nih.gov The most effective compound, QQ1, exhibited an IC50 value of 1.55 µM against ACHN renal cancer cells. nih.gov Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for cytotoxic activity, with compound 10ec showing the highest potency against the BT-474 breast cancer cell line, with an IC50 of 0.99 µM. rsc.org
Other research has focused on piperazine clubbed with 2-azetidinone derivatives. nih.gov Compound 5e from this series effectively inhibited the growth of HeLa cervical cancer cells in a concentration-dependent manner, with an IC50 value of 29.44 µg/ml. nih.gov Furthermore, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine (B94841) nucleobase analogs were tested for their anticancer activity, with several compounds showing IC50 values below 10 µM against a panel of liver cancer cell lines. nih.gov
Table 3: Cytotoxic Activity of Analogues in Cancer Cell Lines
| Compound Class | Analogue | Cell Line | IC50 |
|---|---|---|---|
| Piperazine-linked quinolinequinones | QQ1 | ACHN (Renal) | 1.55 µM |
| Triazolyl-piperazine methanones | 10ec | BT-474 (Breast) | 0.99 µM |
| Piperazine-azetidinones | 5e | HeLa (Cervical) | 29.44 µg/ml |
| Purine-piperazines | Compound 19 | Liver Cancer Cells | < 5 µM |
Data sourced from multiple studies. nih.govrsc.orgnih.govnih.gov
A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.
The piperazine derivative 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01) was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, inducing classic apoptotic markers like DNA fragmentation and nuclear condensation. researchgate.net Western blot analysis confirmed that CB01 treatment led to an upregulation of intracellular apoptotic proteins such as cleaved caspase-3, cytochrome c, and Bax, indicating stimulation of the intrinsic mitochondrial signaling pathway. researchgate.net
Similarly, piperazine clubbed with 2-azetidinone derivatives were shown to induce apoptosis in HeLa cells, evidenced by phosphatidylserine (B164497) externalization and DNA fragmentation. nih.gov Detailed biological assays, including acridine (B1665455) orange/ethidium bromide (AO/EB), DAPI, and annexin (B1180172) V-FITC/propidium iodide staining, confirmed that the triazole-piperazine conjugate 10ec induced apoptosis in BT-474 cells. rsc.org Further research on purine-based analogues also demonstrated their ability to induce apoptosis in vitro. nih.gov
In addition to inducing apoptosis, analogues of this compound can modulate the cell cycle, often leading to arrest at specific phases, thereby preventing cell division.
Flow cytometric analysis revealed that the triazole-piperazine conjugate 10ec induced apoptosis in BT-474 cells by causing cell cycle arrest at the sub-G1 and G2/M phases. rsc.org In another study, the piperazine-linked quinolinequinone QQ1 was found to inhibit ACHN cell proliferation by inducing cell cycle arrest, although it did not significantly affect apoptosis in this particular cell line. nih.gov Research on 3-(piperazinylmethyl)benzofuran derivatives, which act as CDK2 inhibitors, showed they cause cell cycle arrest in the G2/M phase in both MCF-7 and Panc-1 cancer cells, a characteristic feature of CDK2 inhibition. nih.gov This arrest was accompanied by a significant increase in the proportion of cells in the sub-G1 phase, further indicating apoptosis. nih.gov
In Vitro Antimicrobial Research
The furan and piperazine moieties are present in many compounds with known antimicrobial properties. In vitro screening of analogues of this compound has confirmed their potential as antimicrobial agents.
A series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were tested for their in vitro activity against a range of bacteria. nih.gov Several of these tetrazole derivatives displayed moderate-to-weak antimicrobial properties, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 256 µg/mL. nih.gov The 2-fluorophenyl analogue (compound 6) was particularly promising, inhibiting the growth of standard Staphylococci at concentrations of 8–32 µg/mL and some Gram-negative strains at 16 µg/mL. nih.gov Against a panel of hospital staphylococcal isolates, this compound inhibited the growth of four S. epidermidis strains at 4 µg/mL and was effective against S. epidermidis T 5501 851/19 at a MIC of just 2 µg/mL. nih.gov
Other studies have corroborated the antimicrobial potential of related structures. Pyrimidine-incorporated piperazine derivatives showed good antibacterial activity at a concentration of 40µg/ml, and some also exhibited significant antifungal activity at the same concentration. nih.gov A series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives also demonstrated good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.net
Table 4: In Vitro Antimicrobial Activity of Furan-2-ylmethyl Analogues
| Compound Analogue | Target Organism | MIC (µg/mL) |
|---|---|---|
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (2-fluorophenyl derivative 6) | Standard Staphylococci | 8 - 32 |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (2-fluorophenyl derivative 6) | Gram-negative strains | 16 |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (2-fluorophenyl derivative 6) | Hospital S. epidermidis isolates | 4 |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (2-fluorophenyl derivative 6) | S. epidermidis T 5501 851/19 | 2 |
Data sourced from Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). nih.gov
Assessment of Antibacterial Activity (Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC))
Derivatives of piperazine, particularly those incorporating a furan moiety, have been the subject of numerous studies to determine their efficacy against a range of pathogenic bacteria. The antibacterial potential is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. nih.gov
Research has shown that these compounds are active against both Gram-positive and Gram-negative bacteria. Studies on 7-piperazinylquinolones featuring a 2-(furan-3-yl)ethyl moiety demonstrated significant antibacterial activity, which could be modulated by altering substituents on the piperazine and quinolone rings. nih.gov Similarly, other synthesized piperazine derivatives have been successfully tested against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net In some cases, the bactericidal effect of a compound is confirmed when the ratio of MBC to MIC is ≤ 4. nih.gov
The activity of these analogues is influenced by their specific chemical structures. For instance, in a series of novel Mannich bases with a piperazine moiety, the presence of a 4-nitrophenyl group attached to the piperazine ring was found to promote antibacterial activity. nih.gov Another study involving furan derivatives showed that while the parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, inhibited Staphylococcus aureus and Bacillus cereus, its derivatives lost this activity, indicating the importance of the methyl ester group for inhibition. orientjchem.org However, an amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (B1210297), was found to be effective against photogenic bacteria with an MIC of 250 µg/mL. orientjchem.org
Interactive Table: In Vitro Antibacterial Activity of Piperazine Analogues
| Bacterial Strain | Compound Type / Derivative | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|
Evaluation of Antifungal Activity (Minimum Fungicidal Concentration (MFC))
The antifungal properties of piperazine analogues, including those with furan rings, have been evaluated against various human pathogenic fungi. The key metric for fungicidal activity is the Minimum Fungicidal Concentration (MFC), which is the lowest concentration of an agent that kills 99.9% of the initial fungal inoculum. mdpi.com
Studies show that piperazine derivatives exhibit activity against a spectrum of fungi, including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net Novel triazole compounds containing a piperazine moiety have demonstrated notable in vitro antifungal activity against eight human pathogenic fungi. nih.gov For instance, certain analogues showed MIC80 values against Candida albicans that were four times lower than the standard drug fluconazole. nih.gov Similarly, a series of novel Mannich bases with a piperazine moiety showed high fungistatic activity against Candida spp. yeasts, with MICs as low as 0.49 µg/mL. nih.gov
The combination of the piperazine ring with other antifungal pharmacophores, such as benzimidazole, has been explored to enhance potency. orientjchem.org In one study, nitrofuran derivatives were tested against various Candida species and Cryptococcus neoformans, with most compounds showing a fungicidal profile where the MFC was equal to or slightly greater than the MIC. mdpi.com Another investigation into alkylated piperazine-azole hybrids revealed broad-spectrum activity against numerous fungal strains, including azole-resistant C. albicans. nih.gov
Interactive Table: In Vitro Antifungal Activity of Piperazine Analogues
| Fungal Strain | Compound Type / Derivative | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|
In Vitro Antiviral Activity Investigations
The piperazine scaffold is recognized as a remarkable heterocycle for antiviral research. arabjchem.org Its derivatives have been investigated as inhibitors against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Zika virus. arabjchem.org The inclusion of a furan ring can enhance this activity; for example, piperazine-based derivatives of furans showed a strong binding affinity for a Nipah virus target. arabjchem.org
Research into piperazine-containing compounds has identified potent inhibitors of viral replication. A series of trisubstituted piperazine derivatives yielded a compound (GC-78-HCl) with high inhibitory potency against the main protease (Mpro) of SARS-CoV-2 (IC50 = 0.19 µM) and excellent antiviral activity (EC50 = 0.40 µM). acs.org Other studies have focused on HIV, where piperazine-containing diarylpyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One such compound, 18b1, demonstrated single-digit nanomolar potency against wild-type and mutant HIV-1 strains. nih.gov
Furthermore, piperazine derivatives have shown activity against HBV by preventing the formation of virion particles. nih.gov Ferulic acid derivatives incorporating a piperazine moiety have also been synthesized and shown to have notable antiviral activities against plant viruses like the tomato spotted wilt virus (TSWV) and cucumber mosaic virus (CMV). researchgate.net
Interactive Table: In Vitro Antiviral Activity of Piperazine Analogues
| Virus | Compound Type / Derivative | Activity Metric (Value) | Reference |
|---|
In Vitro Anti-inflammatory and Antioxidant Activity Assessments
The dual activities of anti-inflammation and antioxidation are often linked, as oxidative stress is a key contributor to inflammation. Furan and piperazine derivatives have been widely studied for these properties. dovepress.comasianpubs.org Natural furan derivatives can exert anti-inflammatory effects by suppressing the production of inflammatory mediators and through their antioxidant capacity. dovepress.com The antioxidant activity is often attributed to the electron transferability of the furan ring. dovepress.com
In vitro antioxidant activity is commonly assessed using assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and ferric reducing antioxidant power (FRAP). nih.govnih.gov A study on novel piperazine derivatives found one compound (PD-2) to have good antioxidant activity with an IC50 value of 2.396 μg/mL in a DPPH assay. nih.gov Piperine, a related alkaloid, has also been shown to be a powerful superoxide (B77818) scavenger and an inhibitor of lipid peroxidation. nih.govnih.gov Flavone (B191248) derivatives containing a piperazine chain have also demonstrated a spectrum of antiradical and antioxidant activities. nih.gov
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit pro-inflammatory enzymes and cytokines. For example, methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) and to attenuate the up-regulation of cyclooxygenase-2 (COX-2). mdpi.comsemanticscholar.org Other piperazine derivatives have also shown noteworthy dose-dependent inhibition of nitrite (B80452) production and TNF-α generation. nih.gov
Interactive Table: In Vitro Anti-inflammatory & Antioxidant Activities of Piperazine Analogues
| Activity Type | Assay / Target | Compound Type / Derivative | Result | Reference |
|---|
Advanced Characterization Techniques in Research of S 2 Furan 2 Ylmethyl Piperazine
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of (S)-2-Furan-2-ylmethyl-piperazine by probing the interactions of the molecule with electromagnetic radiation.
NMR spectroscopy is an indispensable tool for providing detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the furan (B31954) moiety, characteristic signals are observed in the aromatic region. The protons on the piperazine (B1678402) ring and the methylene (B1212753) bridge exhibit signals in the aliphatic region. The specific chemical shifts and coupling constants are critical for confirming the connectivity of the atoms. For instance, in related furan-containing piperazine structures, furan protons typically appear as multiplets in the δ 6.0-7.5 ppm range. researchgate.net The methylene protons of the furanylmethyl group would be expected to show a singlet or a multiplet depending on chirality and solvent effects, while the piperazine ring protons would present as a series of multiplets. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbons of the furan ring resonate in the downfield region (typically δ 100-150 ppm), with the carbon attached to the oxygen appearing at the higher end of this range. researchgate.net The carbons of the piperazine ring and the methylene bridge appear in the upfield aliphatic region (typically δ 40-60 ppm). lew.rochemicalbook.comchemicalbook.com
Table 1: Representative NMR Data for Furan and Piperazine Moieties
| Moiety | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Furan Ring Protons | 6.0 - 7.5 | 100 - 150 |
| Piperazine Ring Protons | 2.5 - 3.5 | 40 - 60 |
| Methylene Bridge Protons | ~3.6 | ~55 |
Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. Key characteristic absorption bands include:
N-H stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the secondary amine in the piperazine ring. researchgate.netchemicalbook.com
C-H stretching: Signals for aromatic C-H stretching of the furan ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and methylene group are observed just below 3000 cm⁻¹. bas.bg
C-O-C stretching: A strong absorption band around 1000-1100 cm⁻¹ is characteristic of the ether linkage within the furan ring. researchgate.net
C-N stretching: This vibration for the piperazine ring can be observed in the 1250-1020 cm⁻¹ region. researchgate.net
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound (166.22 g/mol ). nih.gov The fragmentation pattern would likely involve cleavage of the bond between the furan ring and the methylene group, as well as fragmentation of the piperazine ring.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, allowing for the determination of the elemental composition. For C₉H₁₄N₂O, the expected exact mass would be 166.1106 g/mol . nih.gov This high level of accuracy is crucial for unambiguous formula determination.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govmdpi.comresearchgate.net It is particularly useful for analyzing complex mixtures and for confirming the presence of the target compound in a sample. The use of tandem mass spectrometry (MS/MS) can further aid in structural elucidation by analyzing the fragmentation of a selected parent ion. nih.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which is related to the electronic transitions within the molecule. The furan ring in this compound is the primary chromophore. Furan and its derivatives typically exhibit a strong absorption maximum (λ_max) in the UV region, usually around 200-220 nm, corresponding to π → π* transitions. bas.bg
X-ray Crystallography for Three-Dimensional Structural Confirmation and Conformational Analysis
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and analytical assessment of purity. unodc.orgjocpr.com By using a chiral stationary phase, HPLC can also be employed to determine the enantiomeric excess (e.e.) of the (S)-enantiomer, ensuring the stereochemical integrity of the compound. A well-developed HPLC method will show a single, sharp peak for the pure compound under specific conditions (e.g., mobile phase composition, flow rate, and column type).
Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. researchgate.net The compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and can be used for identification purposes.
Future Research Directions and Research Significance
Exploration of Novel and Efficient Synthetic Pathways for (S)-2-Furan-2-ylmethyl-piperazine
The development of efficient and scalable synthetic routes is paramount for the widespread investigation and application of this compound. Current synthetic approaches often rely on multi-step sequences that may have limitations in yield and stereochemical control. Future research should focus on pioneering more direct and cost-effective pathways.
Key areas for exploration include:
Asymmetric Catalysis: Developing novel catalytic systems (e.g., transition metal catalysts with chiral ligands or organocatalysts) for the direct asymmetric synthesis of the piperazine (B1678402) ring, installing the furan-2-ylmethyl group with high enantioselectivity.
Enzymatic Resolutions: Employing enzymes, such as lipases or amidases, for the kinetic resolution of racemic intermediates, offering a green and highly selective alternative to classical resolution techniques.
Flow Chemistry: Adapting synthetic steps to continuous flow processes can enhance reaction efficiency, improve safety, and facilitate scalability. This is particularly relevant for handling potentially hazardous reagents or unstable intermediates.
Bio-based Starting Materials: Investigating synthetic routes that utilize precursors derived from renewable biomass, such as furfural (B47365), aligns with the principles of green chemistry and sustainable development. scirp.org Furfural, produced from agricultural byproducts, is a key starting material for many furan (B31954) derivatives. scirp.org
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst design and cost, optimization of reaction conditions |
| Enzymatic Resolution | High selectivity, mild reaction conditions, environmentally friendly | Enzyme screening and availability, separation of enantiomers |
| Flow Chemistry | Improved scalability, safety, and process control | Initial setup cost, optimization of flow parameters |
| Bio-based Synthesis | Sustainability, reduced environmental impact | Conversion efficiency, purification of intermediates from biomass |
Diversification of Chemical Modifications for Expanded Structure-Activity Relationship Studies
To fully explore the therapeutic potential of this compound, extensive Structure-Activity Relationship (SAR) studies are necessary. This involves systematically modifying the core scaffold to understand how different functional groups influence biological activity. The piperazine ring offers two distinct nitrogen atoms for derivatization, while the furan ring can be substituted at various positions.
Future SAR campaigns should focus on:
N1-Position Derivatization: Introducing a wide array of substituents on the nitrogen atom of the piperazine ring that is not attached to the furan-2-ylmethyl group. This can include alkyl, aryl, acyl, and sulfonyl groups to modulate properties like basicity, lipophilicity, and hydrogen bonding capacity.
N4-Position Modification: While the N4 nitrogen is part of the core structure, exploring its role in binding is crucial. In related arylpiperazine derivatives, this nitrogen is often essential for interacting with biological targets. researchgate.net
Furan Ring Substitution: Placing substituents (e.g., halogens, alkyl, nitro groups) on the furan ring can alter the electronic properties and metabolic stability of the molecule. Studies on other furan-containing compounds have shown that such substitutions significantly impact biological activity. researchgate.net
Stereochemical Analysis: Synthesizing and evaluating the (R)-enantiomer to determine the importance of the stereocenter for target engagement, a critical step in understanding the pharmacophore.
| Modification Site | Types of Substituents | Potential Impact on Properties |
| Piperazine N1 | Aryl, Heteroaryl, Acyl, Alkyl Chains | Modulate solubility, lipophilicity, target affinity, and pharmacokinetic profile. |
| Furan Ring | Halogens, Nitro, Amino, Hydroxyl | Influence electronic distribution, metabolic stability, and hydrogen bonding potential. |
| Stereocenter | Inversion from (S) to (R) | Determine stereospecific requirements for biological target binding. |
Investigation into Broader Biological Targets and Elucidation of Underlying Mechanisms
The furan and piperazine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs with diverse biological activities. utripoli.edu.lymdpi.com Derivatives of furan have demonstrated a wide spectrum of effects, including antimicrobial, anticancer, and anti-inflammatory properties. utripoli.edu.lyijabbr.com Similarly, the piperazine scaffold is a key component in drugs targeting kinases and central nervous system receptors. nih.gov
Future research should aim to screen this compound and its derivatives against a broad range of biological targets to uncover new therapeutic applications. Potential areas of investigation include:
Kinase Inhibition: Many piperazine derivatives act as kinase inhibitors, which are crucial in cancer therapy. nih.gov Screening against panels of kinases like CDKs, ALK, or EGFR could identify novel anticancer agents. nih.gov
Antimicrobial Activity: Furan derivatives have shown promise as antibacterial and antifungal agents. nih.govresearchgate.net Testing against resistant bacterial strains and fungal pathogens could address the growing challenge of antimicrobial resistance. nih.gov
Central Nervous System (CNS) Targets: Arylpiperazine derivatives are well-known for their activity on serotonin (B10506) and dopamine (B1211576) receptors, making them relevant for treating depression and other CNS disorders. researchgate.net
Viral Protease Inhibition: The furan scaffold has been identified as a starting point for developing inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro). nih.gov
Once activity is identified, elucidating the precise mechanism of action through biochemical assays, structural biology (e.g., X-ray crystallography), and cell-based studies will be crucial for rational drug development.
Development of Advanced Computational Models for Predictive Research
Computational chemistry offers powerful tools to accelerate the drug discovery process, reduce costs, and refine experimental design. For this compound, developing bespoke computational models can guide synthetic efforts and predict biological activities.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Building robust QSAR models based on experimental data from a library of derivatives. These models can predict the activity of virtual compounds, helping to prioritize which molecules to synthesize. researchgate.net
Molecular Docking and Dynamics: Using docking simulations to predict the binding modes of derivatives within the active sites of various biological targets (e.g., enzymes, receptors). Molecular dynamics simulations can then be used to assess the stability of these binding poses over time.
Pharmacophore Modeling: Creating pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity. This can guide the design of new derivatives with improved potency and selectivity.
In Silico ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, allowing for early identification of compounds with unfavorable pharmacokinetic profiles. researchgate.net
Potential for Incorporation as a Modular Component in Complex Molecular Architectures
Beyond medicinal chemistry, the unique bifunctional nature of this compound makes it an attractive building block for advanced materials. The furan ring and the secondary amine on the piperazine offer reactive sites for polymerization and coordination chemistry.
Promising future directions in materials science include:
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (S)-2-Furan-2-ylmethyl-piperazine?
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Acylation or bromination of furan derivatives (e.g., 2-furoic acid) to generate reactive intermediates .
- Esterification or nucleophilic substitution to introduce the piperazine moiety, often using coupling agents like thionyl chloride or carbodiimides .
- Chiral resolution via chromatography or crystallization to isolate the (S)-enantiomer, ensuring stereochemical purity .
Critical parameters include solvent selection (e.g., DMF or THF), reaction time optimization, and stoichiometric ratios to minimize side products. Structural validation is performed via IR, NMR, and HPLC .
Basic: How is the stereochemical purity of this compound confirmed experimentally?
Stereochemical validation relies on:
- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H), comparing retention times against racemic mixtures .
- Optical rotation measurements using a polarimeter, with results cross-referenced to literature values for the (S)-enantiomer .
- X-ray crystallography (if single crystals are obtainable), which provides definitive proof of absolute configuration .
Advanced: What strategies are employed to resolve contradictions in structure-activity relationship (SAR) studies of piperazine derivatives?
SAR discrepancies often arise due to:
- Conformational flexibility of the piperazine ring, which affects receptor binding. Computational modeling (e.g., DFT or molecular docking) is used to predict energetically favorable conformations .
- Solvent-dependent reactivity , where polar aprotic solvents stabilize certain intermediates. Kinetic studies under varied conditions (e.g., temperature, pH) clarify reaction pathways .
- Biological assay variability . Standardizing protocols (e.g., cell lines, incubation times) and using positive controls (e.g., known MC4 receptor antagonists) improve reproducibility .
Advanced: How do solvent polarity and temperature influence the reaction kinetics of this compound in CO₂ absorption studies?
In CO₂ capture applications, the compound’s reactivity is modulated by:
- Solvent polarity : Aqueous blends with amines (e.g., 2-amino-2-methyl-1-propanol) enhance zwitterion stabilization, accelerating CO₂ absorption. Piperazine acts as a catalyst, reducing energy barriers for carbamate formation .
- Temperature : Elevated temperatures (303–333 K) increase reaction rates but may reduce CO₂ loading capacity due to Le Chatelier’s principle. Arrhenius plots derived from viscosity and density data quantify activation energies .
Advanced: What in vivo models are suitable for evaluating the anxiolytic potential of this compound derivatives?
Key preclinical models include:
- Light/dark exploration tests in rodents to assess anxiety-like behaviors. Compounds are administered acutely, and time spent in illuminated areas is quantified .
- Forced swim tests to evaluate antidepressant effects, with immobility time as a primary endpoint. Dose-response curves identify therapeutic windows .
- MC4 receptor antagonism assays using transfected COS-1 cells to measure cAMP inhibition, confirming target engagement .
Data interpretation requires correction for off-target effects (e.g., σ1 receptor binding) via counter-screening .
Basic: What analytical techniques are critical for characterizing intermediates during synthesis?
- GC-MS : Identifies volatile intermediates and quantifies reaction yields .
- ¹H/¹³C NMR : Assigns proton environments and confirms regioselectivity in furan-piperazine coupling .
- Melting point analysis : Detects impurities; deviations >2°C from literature values indicate purification issues .
Advanced: How does the electronic nature of substituents on the furan ring modulate biological activity?
- Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but may reduce血脑屏障 permeability due to increased polarity .
- Electron-donating groups (e.g., -OCH₃) improve receptor affinity via hydrophobic interactions, as shown in DPPH radical scavenging assays and molecular dynamics simulations .
Quantitative SAR (QSAR) models correlate Hammett constants (σ) with IC₅₀ values to predict bioactivity .
Basic: What safety precautions are recommended when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : In airtight containers at 2–8°C to prevent degradation .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
